molecular formula C15H15N3O B7508080 N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B7508080
M. Wt: 253.30 g/mol
InChI Key: IFZNUWCSSIUMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, commonly known as ETP-101, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ETP-101 belongs to the class of pyrazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of ETP-101 is not fully understood. However, it is believed that ETP-101 exerts its therapeutic effects by modulating the activity of various signaling pathways. ETP-101 has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. ETP-101 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
ETP-101 has been found to have various biochemical and physiological effects. ETP-101 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. ETP-101 has also been found to reduce the activation of microglia and astrocytes, which are involved in the regulation of inflammation in the central nervous system. Furthermore, ETP-101 has been shown to reduce pain sensitivity in animal models of neuropathic pain. ETP-101 has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

ETP-101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ETP-101 has also been found to have good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, ETP-101 has some limitations for lab experiments. ETP-101 has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. Furthermore, ETP-101 has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on ETP-101. One direction is to further investigate the mechanism of action of ETP-101 and its effects on various signaling pathways. Another direction is to study the safety and efficacy of ETP-101 in human clinical trials. Furthermore, future research could focus on developing novel derivatives of ETP-101 with improved pharmacokinetic properties and therapeutic potential. Overall, ETP-101 has shown promising results in various preclinical studies, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of ETP-101 involves the reaction of 3-ethynylbenzaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a catalyst. The reaction results in the formation of ETP-101 as a yellow solid. The purity of ETP-101 can be enhanced by recrystallization.

Scientific Research Applications

ETP-101 has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects in various preclinical studies. ETP-101 has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. ETP-101 has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Furthermore, ETP-101 has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-5-12-7-6-8-13(9-12)16-15(19)14-10(2)17-18(4)11(14)3/h1,6-9H,2-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZNUWCSSIUMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.